benzyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
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Overview
Description
Benzyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of oxoindole with 1,3-indandione in the presence of a bifunctional squaramide catalyst. This reaction proceeds with high yields and good enantioselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Benzyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of spiro compounds on biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with indole moieties, such as:
- 2-amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitriles
- Polysubstituted 2-amino-4H-pyrano[3,2-c]chromenes
Uniqueness
What sets benzyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate apart is its specific combination of functional groups and its spiro structure. This unique arrangement can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18N2O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
benzyl 2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C24H18N2O6/c1-13-11-17-18(22(28)31-13)24(15-9-5-6-10-16(15)26-23(24)29)19(20(25)32-17)21(27)30-12-14-7-3-2-4-8-14/h2-11H,12,25H2,1H3,(H,26,29) |
InChI Key |
AZXZHKJFJFDRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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